molecular formula C7H14OSi B1587222 1-(Trimethylsiloxy)-1,3-butadiene CAS No. 6651-43-0

1-(Trimethylsiloxy)-1,3-butadiene

Cat. No. B1587222
CAS RN: 6651-43-0
M. Wt: 142.27 g/mol
InChI Key: UQGOYQLRRBTVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trimethylsiloxy)-1,3-butadiene (TMBD) is a siloxane-based organic compound that has been used in a variety of scientific research applications. It is a versatile compound with a wide range of potential applications in both synthetic and biochemical research. TMBD has been used in the synthesis of polymers, as a catalyst in organic synthesis, and as a reagent in biochemical and physiological research. In

Scientific Research Applications

Diels-Alder Reactions

1-(Trimethylsiloxy)-1,3-butadiene has been extensively utilized in Diels-Alder reactions. For instance, Yamamoto et al. (1978) reported its use with dimethyl acetylenedicarboxylate to form various dimethyl hydroxy-substituted phthalates (Yamamoto, Suzuki, & Tsuji, 1978). Similarly, the compound is involved in stepwise Diels-Alder reactions, as studied by Linder et al. (2012), where a persistent intermediate was identified through computational methods (Linder, Johansson, & Brinck, 2012).

Annulation Reactions

Molander and Andrews (1989) demonstrated that 1,3-bis(trimethylsiloxy)-1-methoxy-1,3-butadiene undergoes [3 + n] annulation reactions with 1,4- and 1,5-dielectrophiles to generate seven- and eight-membered bicyclic ether adducts (Molander & Andrews, 1989).

Polymerization Studies

Penelle, Mayné, and Wynants (1994) studied the polymerization of 2-(Trimethylsiloxy)butadiene, revealing various microstructures in the resulting polymer. This study highlighted the distinct microstructure evolution compared to other 2-substituted butadienes (Penelle, Mayné, & Wynants, 1994).

Synthesis of Unsaturated Aldehydes

Mukaiyama and Ishida (1975) found that in the presence of TiCl4, 1-trimethylsiloxy-1,3-butadiene reacts with acetals to yield δ-alkoxy-δ,β-unsaturated aldehydes (Mukaiyama & Ishida, 1975).

Formation of Polymers Incorporating Silyl Enol Ether Groups

Mayné and Penelle (1998) conducted research on incorporating alpha,beta-bis(siloxy)vinylene units into the backbone of vinyl polymers through the (co)polymerization of 2,3-bis(trimethylsiloxy)butadiene (Mayné & Penelle, 1998).

Electrophilic and Regioselectivity Studies

Ujaque, Norton, and Houk (2002) explored the regioselectivities of Diels-Alder reactions of 1-methoxy-4-trimethylsiloxy-1,3-butadiene using density functional theory, highlighting the role of electrostatic interactions in regioselectivity control (Ujaque, Norton, & Houk, 2002).

properties

IUPAC Name

[(1E)-buta-1,3-dienoxy]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OSi/c1-5-6-7-8-9(2,3)4/h5-7H,1H2,2-4H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGOYQLRRBTVFM-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)O/C=C/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trimethylsiloxy)-1,3-butadiene

CAS RN

6651-43-0
Record name 1-(Trimethylsiloxy)-1,3-butadiene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of crotonaldehyde (31.8 g, 0.454 mole) and triethylamine (51.4 g, 1.1 eq) in benzene at 25° C., was added hydroquinone (0.95 g) and zinc chloride (0.75 g) rapidly with efficient stirring. This was followed by the addition of freshly distilled trimethylsilyl chloride (46 ml, 0.9 eq) over 1-2 minutes, whereupon a white precipitate rapidly formed. After stirring the mixture for 30 minutes at 25° C., a further 0.2 eq of trimethylsilyl chloride were added. The reaction was then warmed to 70° C. and stirred at this temperature for 12 hours. It was then cooled to 0° C., quenched by addition of saturated aq. NaHCO3 (75 ml), poured into a separatory funnel, and the organic layer separated. The aqueous layer was extracted with further portions of benzene (3×50 ml), the organic extracts combined, washed with 10% KHSO4, and the benzene removed in vacuo to leave a dark brown liquid. Distillation through a short Vigreaux column yielded 28.4 g (46%) of pure 1-trimethylsilyloxy-1,3-butadiene as a colorless liquid (bp 78°-80° C./68 mm Hg). 1H NMR (200 MHz, CDCl3): δ 6.66(1H,d,J=11.9 Hz), 6.35(1H,dt,J=17.1, 10.6Hz), 5.84(1H,t,J=11.4 Hz), 5.11(1H,dd,J=16.8, 1.8 Hz), 4.94(1H,dd,J=10.3, 1.8 Hz), 0.37(9H, s).
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
51.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.75 g
Type
catalyst
Reaction Step One
Quantity
0.95 g
Type
catalyst
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Trimethylsiloxy)-1,3-butadiene
Reactant of Route 2
Reactant of Route 2
1-(Trimethylsiloxy)-1,3-butadiene
Reactant of Route 3
Reactant of Route 3
1-(Trimethylsiloxy)-1,3-butadiene
Reactant of Route 4
Reactant of Route 4
1-(Trimethylsiloxy)-1,3-butadiene
Reactant of Route 5
Reactant of Route 5
1-(Trimethylsiloxy)-1,3-butadiene
Reactant of Route 6
Reactant of Route 6
1-(Trimethylsiloxy)-1,3-butadiene

Citations

For This Compound
129
Citations
T Mukaiyama, A Ishida - Chemistry Letters, 1975 - journal.csj.jp
ZIt was found that, in the presence of TiCl 4 ,1-trimethylsiloxy-1,3-butadiene (II) reacts with acetals(I) to give δ-alkoxy-δ,β-unsaturated aldehydes in good yields. This reaction provides a …
Number of citations: 106 www.journal.csj.jp
G Ujaque, JE Norton, KN Houk - The Journal of Organic …, 2002 - ACS Publications
The regioselectivities of Diels−Alder reactions of 1-methoxy-4-trimethylsiloxy-1,3-butadiene and the corresponding o-xylylene with acrylonitrile were explored with density functional …
Number of citations: 19 pubs.acs.org
H Wang - 1991 - openprairie.sdstate.edu
We now report the results of the photocyclization reactions of 1-cyano-1, 3-butadiene, 1-trimethylsiloxy-1, 3-butadiene, and 1-methoxy-1, 3-butadiene. The effects of strong electron …
Number of citations: 0 openprairie.sdstate.edu
MO Agho - 1984 - elibrary.ru
Chloro-, dichloro-and diphenylketenes reacted with 1-methoxy-3-trimethylsiloxy-1, 3-butadiene, and 2, 4-bis-(trimethylsiloxy)-1, 3-pentadiene to yield the corresponding dihydropyrans. …
Number of citations: 0 elibrary.ru
M Linder, AJ Johansson, T Brinck - Organic letters, 2012 - ACS Publications
The stepwise Diels–Alder reaction between 1-trimethylsiloxy-1,3-butadiene and 4,6-dinitrobenzofuroxan is explored using state-of-the-art computational methods. The results support a …
Number of citations: 29 pubs.acs.org
P Chen, RA Holroyd - The Journal of Physical Chemistry, 1995 - ACS Publications
The pressure and temperature dependence of electron attachment equilibria to 1-(trimethylsiloxy)-1, 3-butadiene and 1, 1, 4, 4-tetramethyl-1, 3-butadiene were studied in n-hexane. The …
Number of citations: 5 pubs.acs.org
RA Tapia, C Quintanar, JA Valderrama - Heterocycles, 1996 - infona.pl
9-Hydroxy- and 6-hydroxybenzo[g]quinoline-5,10-dione (18) and (22) have been obtained through the selective Diels-Alder reaction of 1-trimethylsiloxy-1,3-butadiene (8) with quinoline-…
Number of citations: 17 www.infona.pl
M Kneeteman, P Mancini, C Ormachea - 2017 - sciforum.net
In this work, we realized a theoretical study of the behavior of N-tosylacylpyrroles and N-tosylacylindoles being electrophilic dienophiles in polar Diels-Alder reactions joint to different …
Number of citations: 2 sciforum.net
LF Tietze, RR Singidi… - Chemistry–A European …, 2007 - Wiley Online Library
The first total synthesis of the proposed structure of δ‐indomycinone has been accomplished. The key steps involve the Diels–Alder reaction of a bromonaphthoquinone (6) and 1‐…
M Teruaki, I Akihiko - Chemistry Letters, 1975 - cir.nii.ac.jp
A NEW SYNTHESIS OF VITAMIN A | CiNii Research CiNii 国立情報学研究所 学術情報ナビゲータ[サイニィ] 詳細へ移動 検索フォームへ移動 論文・データをさがす 大学図書館の本をさがす …
Number of citations: 0 cir.nii.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.